4-Chloronicotinaldehyde

Description

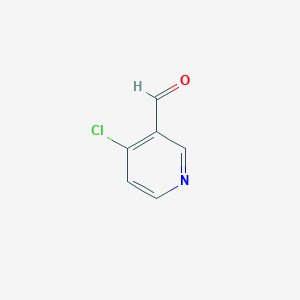

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRMBQRXOMOMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554984 | |

| Record name | 4-Chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114077-82-6 | |

| Record name | 4-Chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloronicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Chloronicotinaldehyde: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Chloronicotinaldehyde (CAS No. 114077-82-6). This versatile heterocyclic aldehyde is a key building block in medicinal chemistry and materials science, valued for its role as a precursor to a wide range of functionalized pyridine derivatives.

Chemical Properties and Structure

This compound, also known as 4-Chloropyridine-3-carboxaldehyde, is a crystalline solid at room temperature.[1] Its structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a formyl (aldehyde) group at the 3-position. The presence of the electron-withdrawing chlorine atom and the aldehyde group, combined with the inherent properties of the pyridine ring, confers a unique reactivity profile to the molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, data for analogous compounds and supplier specifications provide a general profile.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloropyridine-3-carbaldehyde | [2] |

| Synonyms | 4-Chloropyridine-3-carboxaldehyde, 4-Chloro-3-formylpyridine | [1] |

| CAS Number | 114077-82-6 | [2] |

| Molecular Formula | C₆H₄ClNO | [1][2] |

| Molecular Weight | 141.56 g/mol | [1][2] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥ 97% (typically ≥ 98.5% by HPLC) | [1][3] |

| Solubility | No specific data available; expected to be slightly soluble in water and soluble in common organic solvents. | |

| Melting Point | No specific data available. | [3] |

| Boiling Point | No specific data available. | [3] |

| Storage | 0-8°C, under an inert atmosphere. | [1] |

Chemical Structure

The structure of this compound is fundamental to its reactivity. The aldehyde group is a key site for nucleophilic addition and condensation reactions, while the chlorine atom can be displaced via nucleophilic aromatic substitution, often activated by the electron-withdrawing nature of the pyridine ring and the adjacent aldehyde.

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the directed ortho-metalation (DoM) of a 4-halopyridine followed by formylation. This strategy offers high regioselectivity.

General Synthesis Workflow

The synthesis generally involves the deprotonation of a 4-halopyridine at a position adjacent to the halogen using a strong base, creating a nucleophilic organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative procedure based on the methods described by Marsais et al. for the directed lithiation of 4-halopyridines.[4][5]

Materials:

-

4-Chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Ethyl Formate

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Preparation of the Lithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloropyridine (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of LDA or n-BuLi (1.1 equivalents) to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure the formation of the lithiated intermediate.

-

Formylation: To the cold suspension of the lithiated species, add anhydrous DMF or ethyl formate (1.5 equivalents) dropwise. Allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a white to light yellow solid.

Reactivity and Applications

This compound is a valuable intermediate due to the reactivity of both the aldehyde and the chloro-substituent.

Caption: Reactivity of this compound's functional groups.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for chain extension and functionalization. It readily undergoes reactions such as reductive amination to form substituted amines, Wittig reactions to yield alkenes, and additions of organometallic reagents (e.g., Grignard reagents) to produce secondary alcohols.

-

Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of substituted pyridine derivatives. This reactivity is crucial in the synthesis of pharmaceutical and agrochemical compounds.[1]

Spectroscopic Characterization (Predicted)

4.1. 1H NMR Spectroscopy (Predicted) The 1H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the aldehyde proton.

-

Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.5-10.5 ppm.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The protons at positions 2 and 6 will be doublets, and the proton at position 5 will also be a doublet, with coupling constants typical for pyridine systems. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and aldehyde groups.

4.2. 13C NMR Spectroscopy (Predicted) The 13C NMR spectrum should display six distinct signals.

-

Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically in the range of δ 185-195 ppm.

-

Pyridine Carbons: Five signals corresponding to the pyridine ring carbons. The carbon bearing the chlorine (C4) and the carbons adjacent to the nitrogen will have characteristic chemical shifts influenced by their electronic environment.

4.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum will be characterized by several key absorption bands.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm-1.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm-1 and 2820 cm-1.

-

Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm-1 region, characteristic of the pyridine ring.

-

C-Cl Stretch: A band in the fingerprint region, typically below 800 cm-1.

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, it is recommended to consult the primary literature and perform appropriate reaction optimization and safety assessments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 14046674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloropyridine-3-carboxaldehyde | CAS#:114077-82-6 | Chemsrc [chemsrc.com]

- 4. US9440978B2 - Imidazolo-, oxazolo-, and thiazolopyrimidine modulators of TRPV1 - Google Patents [patents.google.com]

- 5. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloronicotinaldehyde for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 4-Chloronicotinaldehyde serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly as a precursor to kinase inhibitors.

Core Chemical and Physical Data

This compound, also known as 4-chloropyridine-3-carboxaldehyde, is a heterocyclic aldehyde. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 114077-82-6 | [cite] |

| Molecular Formula | C₆H₄ClNO | [cite] |

| Molecular Weight | 141.56 g/mol | [cite] |

| Appearance | White to light yellow powder | [cite] |

| Purity | ≥ 98.5% (HPLC) | [cite] |

| Storage Conditions | 0-8°C | [cite] |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in publicly available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible and commonly employed method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an aromatic ring. While a specific protocol for this compound is not available, a general experimental procedure for the formylation of an activated aromatic compound is presented below. Additionally, a detailed synthesis for a structurally related compound, 4-bromo-6-chloronicotinaldehyde, is provided to illustrate a potential multi-step synthetic pathway.

General Experimental Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically involves the use of a Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Materials:

-

Starting material (e.g., a suitable pyridine derivative)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvent (e.g., dichloromethane, chloroform)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

The starting pyridine derivative is dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath to 0°C.

-

Phosphorus oxychloride is added dropwise to the cooled solution, followed by the slow addition of N,N-dimethylformamide. The order of addition may vary depending on the specific substrate.

-

The reaction mixture is stirred at a controlled temperature (ranging from 0°C to reflux) for a period of time, which is determined by monitoring the reaction progress (e.g., by thin-layer chromatography).

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice or into a cold aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the acidic components.

-

The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired aldehyde.

Representative Experimental Protocol: Synthesis of 4-bromo-6-chloronicotinaldehyde

The following multi-step protocol for the synthesis of 4-bromo-6-chloronicotinaldehyde, an important intermediate for FGFR4 enzyme selective inhibitors, provides a more detailed example of the synthetic strategies that could be adapted for this compound.

Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

-

4,6-dichloronicotinic acid ethyl ester and 4-methoxybenzylamine are stirred at a reaction temperature between 0°C and 60°C.

-

After the reaction is complete, the mixture is poured into ice water.

-

The product is extracted with ethyl acetate, and the organic phase is washed with water and saturated brine, then dried.

-

Purification is achieved by column chromatography.

Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester

-

The product from Step 1 is added to trifluoroacetic acid and heated to 50-60°C.

-

After the reaction, a portion of the trifluoroacetic acid is evaporated, and the mixture is poured into ice water.

-

The solution is made alkaline, and the product is extracted, washed, dried, and purified by column chromatography.

Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester

-

The product from Step 2 is dissolved in dichloromethane.

-

Tert-butyl nitrite and benzyltriethylammonium bromide are added, and the reaction proceeds at room temperature.

-

The reaction mixture is then poured into water, and the product is extracted, washed, dried, and purified by column chromatography.

Step 4: Synthesis of 4-bromo-6-chloronicotinol

-

The product from Step 3 is dissolved in dichloromethane and cooled to -60°C to -70°C under an argon atmosphere.

-

Diisobutylaluminum hydride is added slowly, and the mixture is stirred for 30 minutes.

-

The temperature is raised to 0°C and stirring continues until the reaction is complete.

-

The reaction is quenched with ice-cold dilute hydrochloric acid, and the product is extracted with dichloromethane, washed, dried, and purified by column chromatography.

Step 5: Synthesis of 4-bromo-6-chloronicotinaldehyde

-

The product from Step 4 is dissolved in dichloromethane, and manganese dioxide is added as an oxidizing agent.

-

The reaction proceeds at room temperature.

-

After completion, the mixture is filtered through a silica gel pad, and the solvent is removed under reduced pressure to yield the final product.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the reactivity of its aldehyde group and the potential for nucleophilic substitution of the chlorine atom. This allows for the construction of diverse molecular scaffolds. A significant application of this intermediate is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

Intermediate for FGFR4 Inhibitors

This compound and its derivatives are key intermediates in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF/FGFR signaling pathway is crucial for various cellular processes, and its dysregulation is implicated in the development and progression of several cancers, including hepatocellular carcinoma. By serving as a starting material, this compound contributes to the development of novel anti-cancer agents.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a critical role in cell proliferation, survival, and migration. The binding of its ligand, primarily FGF19, to the extracellular domain of FGFR4, in the presence of the co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events.

Caption: The FGFR4 signaling cascade initiated by FGF19 binding.

Upon activation, FGFR4 phosphorylates the docking protein Fibroblast growth factor Receptor Substrate 2 (FRS2). This leads to the recruitment of Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates Son of Sevenless (SOS) and the downstream RAS-RAF-MEK-ERK (MAPK) pathway. Concurrently, the activation of FRS2 can also stimulate the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway. Both of these signaling cascades ultimately promote cellular responses such as proliferation, survival, and migration, which can contribute to tumor growth when dysregulated. Small molecule inhibitors developed from intermediates like this compound aim to block the kinase activity of FGFR4, thereby inhibiting these downstream oncogenic signals.

An In-Depth Technical Guide to the Synthesis of 4-Chloronicotinaldehyde via the Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloronicotinaldehyde, a valuable building block in medicinal chemistry and drug development, with a core focus on the Vilsmeier-Haack reaction. This document details the reaction mechanism, optimized experimental protocols, and quantitative data to support researchers in the successful synthesis of this key intermediate.

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the reactive aldehyde functionality and the presence of a chlorine atom on the pyridine ring, which allows for diverse downstream chemical modifications. The Vilsmeier-Haack reaction offers a classical and effective method for the formylation of aromatic and heteroaromatic compounds. However, the direct formylation of electron-deficient pyridine rings, such as 4-chloropyridine, presents significant challenges.

A more successful and widely employed strategy involves the activation of the pyridine ring through the formation of an N-oxide. This guide, therefore, focuses on a two-step synthetic pathway: the Vilsmeier-Haack formylation of 4-chloropyridine N-oxide, followed by a deoxygenation step to yield the target this compound.

Reaction Mechanism and Signaling Pathway

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent then undergoes an electrophilic aromatic substitution with an electron-rich substrate. In the case of 4-chloropyridine N-oxide, the electron-donating nature of the N-oxide group facilitates the attack of the Vilsmeier reagent.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, commencing with the preparation of the 4-chloropyridine N-oxide starting material.

Synthesis of 4-Chloropyridine N-oxide

Materials:

-

4-Chloropyridine

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyridine (1 equivalent) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (1.5 equivalents) to the solution while stirring.

-

Heat the reaction mixture at 70-80°C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloropyridine N-oxide as a solid.

Vilsmeier-Haack Formylation of 4-Chloropyridine N-oxide

Materials:

-

4-Chloropyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Deionized water

-

Diethyl ether

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add phosphorus oxychloride (3.0 equivalents) to anhydrous dichloromethane (DCM).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add N,N-dimethylformamide (DMF) (3.0 equivalents) dropwise to the cooled solution, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add 4-chloropyridine N-oxide (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound N-oxide.

Deoxygenation of this compound N-oxide

Materials:

-

This compound N-oxide

-

Phosphorus trichloride (PCl₃)

-

Chloroform

Procedure:

-

Dissolve the crude this compound N-oxide (1.0 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add phosphorus trichloride (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

| Step | Reagent | Molar Ratio (to starting material) | Temperature (°C) | Time (h) |

| N-oxidation | 4-Chloropyridine | 1.0 | 70-80 | 3-4 |

| Hydrogen Peroxide (30%) | 1.5 | |||

| Vilsmeier-Haack | 4-Chloropyridine N-oxide | 1.0 | 60-70 | 4-6 |

| Phosphorus Oxychloride | 3.0 | |||

| Dimethylformamide | 3.0 | |||

| Deoxygenation | This compound N-oxide | 1.0 | Reflux | 2-3 |

| Phosphorus Trichloride | 1.2 |

Table 2: Product Yields

| Product | Starting Material | Typical Yield (%) |

| 4-Chloropyridine N-oxide | 4-Chloropyridine | 85-95 |

| This compound N-oxide | 4-Chloropyridine N-oxide | 70-80 |

| This compound | This compound N-oxide | 75-85 |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound via the Vilsmeier-Haack reaction of 4-chloropyridine N-oxide. By following the outlined experimental protocols and understanding the underlying reaction mechanisms, researchers and drug development professionals can reliably produce this important chemical intermediate for their synthetic endeavors. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing this synthesis efficiently and effectively.

Spectroscopic Characterization of 4-Chloronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Chloronicotinaldehyde (CAS No: 114077-82-6), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive analysis based on data from closely related analogs, including 2-chloro-3-pyridinecarboxaldehyde, 4-pyridinecarboxaldehyde, and 4-chlorobenzaldehyde. This information is intended to aid researchers in the identification and characterization of this compound.

Molecular Structure and Expected Spectroscopic Features

This compound, also known as 4-chloro-3-pyridinecarboxaldehyde, possesses a pyridine ring substituted with a chlorine atom at the 4-position and an aldehyde group at the 3-position. This substitution pattern will dictate the chemical shifts in its NMR spectra, the vibrational frequencies in its IR spectrum, and the fragmentation patterns in its mass spectrum.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Herein, we provide predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal for the aldehydic proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | H-7 (Aldehyde) |

| ~8.9 | Singlet | 1H | H-2 |

| ~8.6 | Doublet | 1H | H-6 |

| ~7.6 | Doublet | 1H | H-5 |

Predictions are based on data for isomeric and related compounds and are typically recorded in CDCl₃.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C-7 (Aldehyde C=O) |

| ~155 | C-2 |

| ~152 | C-6 |

| ~145 | C-4 |

| ~130 | C-3 |

| ~125 | C-5 |

Predictions are based on data for isomeric and related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the chlorinated pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1705 | Strong | Aldehyde C=O stretch |

| ~1580, ~1470 | Medium-Strong | C=C and C=N ring stretching |

| ~1100 | Medium | C-Cl stretch |

| ~800-900 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 141/143 | High | [M]⁺˙ (Molecular ion peak, with 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 140/142 | Medium | [M-H]⁺ |

| 112/114 | Medium | [M-CHO]⁺ |

| 76 | Medium | [C₅H₄N]⁺ |

Experimental Protocols

While specific experimental parameters for this compound are not publicly available, the following are general methodologies for obtaining the spectroscopic data discussed.

-

NMR Spectroscopy: A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: An IR spectrum can be obtained using an FT-IR spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Mass Spectrometry: A dilute solution of the compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

4-Chloronicotinaldehyde safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Chloronicotinaldehyde

For researchers, scientists, and drug development professionals, understanding the safety profile and handling requirements of chemical reagents is paramount. This document provides a comprehensive technical overview of the safety data and handling precautions for this compound (CAS No: 114077-82-6).

Chemical Identification

This section provides basic identification details for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Chloropyridine-3-carboxaldehyde, 4-Chloro-3-formylpyridine[1] |

| CAS Number | 114077-82-6[1][2] |

| Molecular Formula | C₆H₄ClNO[2] |

| Molecular Weight | 141.56 g/mol [1][2] |

| Purity | Typically ≥97%[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates it can cause significant irritation and allergic reactions. All safety precautions should be read and understood before handling[3].

GHS Hazard Pictograms:

Hazard Statements (H-Statements): A compilation of hazard statements from various suppliers is presented below.

| Statement Code | Description | Source |

| H302 | Harmful if swallowed | [3] |

| H315 | Causes skin irritation | [1][4] |

| H317 | May cause an allergic skin reaction | [3][5] |

| H319 | Causes serious eye irritation | [1][3][4][5] |

| H335 | May cause respiratory irritation | [1][4] |

Precautionary Statements (P-Statements): Key precautionary statements for prevention, response, and storage are summarized below.

| Statement Code | Description | Source |

| P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray | [1][4] |

| P271 | Use only outdoors or in a well-ventilated area | [1][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][3][4][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3][4][5] |

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the required procedures for safe handling, emergency response, and storage.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the first line of defense against exposure.

| Control/PPE | Specification |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. Eyewash stations and safety showers must be readily available[4]. |

| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary. Equipment must be approved under government standards like NIOSH (US) or EN 166 (EU)[5]. |

| Skin Protection | Wear protective gloves and a lab coat. Handle in accordance with good industrial hygiene and safety practices[5]. |

| Respiratory Protection | If dust is formed or ventilation is inadequate, use a NIOSH-approved respirator[4]. |

The logical workflow for ensuring personal safety before handling the compound is illustrated below.

Caption: Pre-Handling Safety Workflow Diagram.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table and diagram outline the necessary steps.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[4][5]. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician[5]. If skin irritation occurs, get medical advice/attention[4]. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[5]. Remove contact lenses if present and easy to do[4][5]. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[5]. |

The decision-making process for responding to an exposure event is visualized below.

Caption: First Aid Decision Tree for Exposure.

Fire Fighting and Spill Response

| Situation | Protocol |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5]. |

| Firefighter Protection | Wear a self-contained breathing apparatus for firefighting if necessary[4][5]. |

| Accidental Release | Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal. Do not let the product enter drains[5]. |

The logical steps for responding to a chemical spill are outlined in the following diagram.

Caption: Spill Response Workflow.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and ensure safety.

| Parameter | Recommendation |

| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place[4]. Recommended storage temperature is 2-8°C in an inert atmosphere[2][5]. |

| Stability | The product is stable under normal handling and storage conditions. It is noted to be air-sensitive[4]. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids[4]. |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas[4]. |

Toxicological and Ecological Information

The toxicological properties of this compound have not been thoroughly investigated[5]. However, the available data indicates the following:

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP[5].

-

Acute Effects: The primary known effects are irritation to the skin, eyes, and respiratory system, and the potential for allergic skin sensitization[1][4][5].

-

Ecological Information: Data on ecological effects is limited. Standard practice requires preventing the chemical from entering drains or the environment[5].

This guide is intended to provide a comprehensive overview of the safety and handling procedures for this compound based on currently available safety data sheets. All users must review the original SDS from their supplier and adhere to all institutional and governmental safety regulations.

References

Theoretical Exploration of 4-Chloronicotinaldehyde's Electronic Landscape: A Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical framework for understanding the electronic properties of 4-Chloronicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental studies, this guide synthesizes established computational methodologies to predict and analyze its electronic structure, reactivity, and intermolecular interaction potential. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delineate a robust protocol for investigating key electronic descriptors. This document serves as a foundational resource for researchers aiming to computationally model this compound and similar compounds to accelerate drug design and development efforts.

Introduction

This compound belongs to the pyridine class of heterocyclic compounds, which are integral scaffolds in a vast array of pharmaceuticals. The introduction of a chlorine atom and an aldehyde group to the pyridine ring is expected to significantly modulate its electronic characteristics, thereby influencing its reactivity, metabolic stability, and potential as a pharmacophore. A thorough understanding of its electronic properties is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.

This guide outlines the theoretical approaches necessary to elucidate the electronic landscape of this compound. We will explore its molecular orbital framework, electrostatic potential, and charge distribution through established computational techniques.

Theoretical Methodology

The electronic properties of this compound can be rigorously investigated using quantum chemical calculations. The primary method proposed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Protocol: Geometry Optimization and Frequency Analysis

A foundational step in any computational analysis is the optimization of the molecule's geometric structure to find its lowest energy conformation.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized using DFT with a suitable functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has demonstrated reliability for similar organic molecules.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Caption: Computational workflow for analyzing this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the optimized geometry calculation.

-

Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify regions of high electron density (HOMO, susceptible to electrophilic attack) and low electron density (LUMO, susceptible to nucleophilic attack).

Molecular Electrostatic Potential (MEP) Mapping

The MEP provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites.

Protocol:

-

MEP Calculation: The MEP is calculated on the electron density surface of the optimized molecule.

-

Surface Visualization: The MEP is mapped onto the molecular surface, typically using a color spectrum where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

Protocol:

-

NBO Calculation: An NBO analysis is performed on the optimized structure.

-

Data Extraction: Key information, such as atomic charges, hybridization of orbitals, and donor-acceptor interactions (delocalization energies), is extracted from the NBO output.

Predicted Electronic Properties and Data

Based on the methodologies described, the following tables summarize the predicted electronic properties of this compound. These values are theoretical estimations based on typical results for similar molecules.

Table 1: Global Reactivity Descriptors

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Electron-donating ability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 Debye | Molecular polarity |

| Ionization Potential | ~ 7.0 eV | Energy to remove an electron |

| Electron Affinity | ~ 2.5 eV | Energy released upon gaining an electron |

Table 2: Natural Bond Orbital (NBO) Analysis - Atomic Charges

| Atom | Predicted NBO Charge (e) |

| N1 (Pyridine) | ~ -0.55 |

| C2 | ~ 0.20 |

| C3 (with CHO) | ~ 0.30 |

| C4 (with Cl) | ~ 0.15 |

| C5 | ~ -0.10 |

| C6 | ~ -0.05 |

| Cl | ~ -0.15 |

| C (Aldehyde) | ~ 0.45 |

| O (Aldehyde) | ~ -0.50 |

Analysis and Interpretation of Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO is expected to be localized primarily on the pyridine ring and the chlorine atom, indicating these are the primary sites for electrophilic attack. The LUMO is anticipated to be distributed over the aldehyde group and the pyridine ring, suggesting these are the likely sites for nucleophilic attack. The relatively large predicted HOMO-LUMO gap of ~4.5 eV suggests that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is predicted to show the most negative potential (red region) around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, confirming these as the primary sites for electrophilic interaction. The most positive potential (blue region) is expected around the hydrogen atom of the aldehyde group, indicating its susceptibility to nucleophilic attack.

Caption: Relationships between calculated properties and chemical behavior.

NBO Analysis

The NBO charges indicate a significant polarization of charge within the molecule. The nitrogen and oxygen atoms are strongly electronegative, while the aldehyde carbon and the carbon atoms attached to the electron-withdrawing groups (chlorine and aldehyde) are electropositive. This charge distribution is critical for understanding the molecule's dipole moment and its potential for forming hydrogen bonds and other non-covalent interactions, which are fundamental to drug-receptor binding.

Conclusion and Future Directions

This theoretical guide provides a robust framework for investigating the electronic properties of this compound. The outlined computational protocols and predicted properties offer valuable insights for researchers in drug discovery and medicinal chemistry. The predicted electronic landscape suggests specific sites of reactivity and intermolecular interactions that can be exploited for the design of new molecular entities.

Future work should focus on performing these calculations to obtain precise quantitative data for this compound. Furthermore, these theoretical findings can be used to guide experimental studies, such as spectroscopic analysis and reactivity assays, to validate the computational predictions. The synergy between theoretical and experimental approaches will undoubtedly accelerate the development of novel therapeutics based on the this compound scaffold.

Reactivity Profile of the Aldehyde Group in 4-Chloronicotinaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloronicotinaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its utility as a synthetic building block is derived from the distinct reactivity of its two functional groups: a nucleophilic substitution-susceptible chloro-substituted pyridine ring and an electrophilic aldehyde moiety. This technical guide provides a comprehensive examination of the reactivity profile of the aldehyde group in this compound. The electronic influence of the chlorine atom and the pyridine nitrogen on the aldehyde's electrophilicity is discussed in the context of key chemical transformations, including nucleophilic additions, reductions, and condensation reactions. This document aims to serve as a critical resource, offering detailed experimental methodologies for pivotal reactions, quantitative data from analogous systems, and visualizations of reaction pathways to aid in the strategic design of synthetic routes for novel therapeutics and other functional molecules.

Introduction: The Electronic Landscape of this compound

The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic properties of the chloropyridine ring. The pyridine nitrogen, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) across the ring. This effect is further amplified by the presence of the chlorine atom at the 4-position, which also exhibits a strong -I effect. Consequently, the pyridine ring is rendered electron-deficient, which in turn significantly enhances the electrophilicity of the carbonyl carbon of the aldehyde group at the 3-position. This heightened electrophilicity makes the aldehyde group in this compound a prime target for nucleophilic attack.

The general reactivity of aldehydes is characterized by their susceptibility to nucleophilic addition reactions. The polarized carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, readily accepts a pair of electrons from a nucleophile. The subsequent formation of a tetrahedral intermediate is a key step in many of the reactions discussed in this guide.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound facilitates a variety of nucleophilic addition reactions. These reactions are fundamental to the construction of more complex molecular architectures.

Grignard Reaction

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a classic and powerful method for the formation of carbon-carbon bonds and the synthesis of secondary alcohols. The reaction of this compound with a Grignard reagent, RMgX, is expected to proceed via nucleophilic attack of the carbanionic 'R' group on the carbonyl carbon.

General Reaction Scheme:

Caption: General workflow for the Grignard reaction with this compound.

Experimental Protocol (General):

A solution of the Grignard reagent (e.g., phenylmagnesium bromide) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) is prepared. To this solution, cooled in an ice bath, a solution of this compound in the same anhydrous solvent is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The reaction is subsequently quenched by the careful addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude secondary alcohol. Purification is typically achieved by column chromatography or recrystallization.

| Reactant (R in RMgX) | Product | Reported Yield (%) | Reference |

| Phenyl | (4-chloropyridin-3-yl)(phenyl)methanol | Data not available | N/A |

| Ethyl | 1-(4-chloropyridin-3-yl)propan-1-ol | Data not available | N/A |

| Methyl | 1-(4-chloropyridin-3-yl)ethan-1-ol | Data not available | N/A |

| Note: Specific yield data for this compound was not found in the searched literature. Yields for similar aromatic aldehydes typically range from 60-90%. |

Olefination Reactions

The conversion of the aldehyde group into an alkene is a valuable transformation in organic synthesis. The Wittig reaction is a prominent method for achieving this.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide. The geometry of the resulting alkene is dependent on the nature of the ylide used.

General Reaction Scheme:

Caption: General mechanism of the Wittig reaction.

Experimental Protocol (General):

The phosphonium salt precursor is suspended in an anhydrous solvent like THF or DMF. A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the colored ylide. A solution of this compound in the same solvent is then added dropwise to the ylide solution. The reaction mixture is stirred for a period, often allowing it to warm to room temperature. After completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

| Ylide (R in Ph₃P=CHR) | Product | Reported Yield (%) | Reference |

| Methyl (from CH₃PPh₃Br) | 4-chloro-3-vinylpyridine | Data not available | N/A |

| Ethyl (from CH₃CH₂PPh₃Br) | 4-chloro-3-(prop-1-en-1-yl)pyridine | Data not available | N/A |

| Carboethoxymethyl (from Ph₃P=CHCO₂Et) | Ethyl 3-(4-chloropyridin-3-yl)acrylate | Data not available | N/A |

| Note: While a general procedure for the Wittig reaction with 2-, 3-, and 4-chlorobenzaldehyde is available, specific data for this compound is not provided in the searched literature. Yields are typically moderate to high. |

Condensation Reactions

Condensation reactions involving the aldehyde group are crucial for the formation of α,β-unsaturated systems, which are important pharmacophores and synthetic intermediates.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. The initial adduct typically undergoes dehydration to yield a stable α,β-unsaturated product.

General Reaction Scheme:

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocol (General):

This compound and an active methylene compound (e.g., malononitrile, diethyl malonate) are dissolved in a suitable solvent such as ethanol, toluene, or pyridine. A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added. The reaction mixture is then heated to reflux for a period until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the product often precipitates and can be collected by filtration. If the product is soluble, it is isolated by extraction and purified by recrystallization or column chromatography.

| Active Methylene Compound | Product | Reported Yield (%) | Reference |

| Malononitrile | 2-(4-chloropyridin-3-ylmethylene)malononitrile | High yields reported for similar aromatic aldehydes | N/A |

| Diethyl malonate | Diethyl 2-(4-chloropyridin-3-ylmethylene)malonate | Moderate to high yields expected | N/A |

| Cyanoacetic acid | (E)-3-(4-chloropyridin-3-yl)acrylic acid (after decarboxylation) | Good yields expected | N/A |

| Note: Specific quantitative data for this compound in Knoevenagel condensations were not available in the searched literature. However, high yields are generally achieved with aromatic aldehydes. |

Reduction of the Aldehyde Group

The reduction of the aldehyde group to a primary alcohol is a common and important transformation, providing access to a different class of intermediates for further functionalization.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.

Experimental Protocol (Adapted from the reduction of 5-bromonicotinaldehyde):

Caption: Experimental workflow for the reduction of this compound.

To a solution or suspension of this compound in a protic solvent like methanol or ethanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched by the slow addition of water or dilute acid. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (4-chloropyridin-3-yl)methanol.

| Reagent | Product | Reported Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | (4-chloropyridin-3-yl)methanol | High yields (>90%) are typical for this type of reduction. | N/A |

| Note: While a specific protocol for this compound was not found, the reduction of similar halo-substituted pyridine aldehydes with NaBH₄ proceeds in high yield. |

Spectroscopic Data

While specific, verified spectra for this compound were not found in the searched literature, the expected characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

Aldehyde proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Pyridine protons: Three protons on the pyridine ring will appear as multiplets or singlets in the aromatic region (δ 7.0-9.0 ppm). The specific coupling patterns will depend on the relative positions.

¹³C NMR:

-

Carbonyl carbon (-CHO): A signal is expected in the range of δ 185-200 ppm.

-

Pyridine carbons: Signals for the five carbons of the pyridine ring will appear in the aromatic region, with the carbon bearing the chlorine atom being significantly influenced.

IR Spectroscopy:

-

C=O stretch: A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹, characteristic of an aromatic aldehyde.

-

C-H stretch (aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Conclusion

The aldehyde group in this compound is a highly reactive and synthetically valuable functional group. Its enhanced electrophilicity, a consequence of the electron-withdrawing effects of the pyridine nitrogen and the chlorine substituent, makes it amenable to a wide range of nucleophilic addition and condensation reactions. This guide has outlined the expected reactivity and provided general protocols for key transformations, including Grignard reactions, Wittig olefination, Knoevenagel condensation, and reduction. While specific quantitative data for this compound remains to be broadly published, the information presented here, based on established chemical principles and data from analogous systems, provides a robust framework for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. Further experimental investigation is warranted to fully quantify the reactivity profile of this versatile molecule.

The Versatile Scaffold: Unlocking the Potential of 4-Chloronicotinaldehyde in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a valuable component in drug design. 4-Chloronicotinaldehyde, a substituted pyridine derivative, emerges as a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the multifaceted applications of this compound in medicinal chemistry, providing insights into its synthetic utility, the biological activities of its derivatives, and detailed experimental protocols.

Synthetic Applications of this compound

The chemical reactivity of this compound is centered around its two key functional groups: the aldehyde and the chloro-substituted pyridine ring. The aldehyde group readily participates in a variety of condensation reactions, while the chlorine atom can be displaced through nucleophilic aromatic substitution, offering multiple avenues for molecular elaboration.

One of the most prominent applications of this compound is in the synthesis of chalcones and their derivatives. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of these pyridinyl-chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[4]

Experimental Protocol: Synthesis of a Pyridinyl-Chalcone Derivative

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with an acetophenone derivative.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-methoxyacetophenone)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Stirring apparatus

-

Cooling bath

Procedure:

-

Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of a concentrated aqueous solution of potassium hydroxide to the stirred mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

The resulting pyridinyl-chalcone serves as a versatile intermediate for the synthesis of various heterocyclic systems, including pyrimidines, pyrazolines, and benzodiazepines, through reactions such as Michael additions and subsequent cyclizations.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly chalcones and their subsequent heterocyclic products, have shown promise in several therapeutic areas.

Anticancer Activity

Chalcones derived from various aldehydes have been extensively studied for their anticancer properties.[1][5][6] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic groups in biological macromolecules, leading to the modulation of various cellular processes. The mechanisms of action for anticancer chalcones are diverse and include:

-

Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways.[1]

-

Cell Cycle Arrest: Halting the cell cycle at different phases, thereby inhibiting cell proliferation.[1]

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Modulation of Signaling Pathways: Interference with key signaling cascades such as NF-κB and various kinase pathways.[3]

While specific quantitative data for chalcones derived directly from this compound is limited in publicly available literature, the general structure-activity relationship (SAR) studies of chalcones suggest that the presence of a heterocyclic ring, such as pyridine, can significantly influence their biological activity.[7]

Antimicrobial and Antifungal Activity

Chalcones and their heterocyclic derivatives have also demonstrated significant antimicrobial and antifungal activities.[8][9][10][11][12][13] The presence of a chloro-substituent on an aromatic ring in chalcone structures has been shown to enhance their antifungal and antibacterial properties.[8][13] The proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

The following table summarizes the potential biological activities of chalcone derivatives, which can be synthesized from this compound.

| Biological Activity | Potential Mechanism of Action | References |

| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of NF-κB and kinase signaling pathways. | [1][3][6] |

| Antimicrobial | Disruption of microbial cell membranes, enzyme inhibition. | [10][11][13] |

| Antifungal | Inhibition of fungal growth and proliferation. | [8][9][12] |

Signaling Pathways and Experimental Workflows

To visualize the synthetic and mechanistic pathways involving this compound and its derivatives, Graphviz (DOT language) diagrams are provided below.

Synthetic Pathway from this compound to Pyrimidine Derivatives

This diagram illustrates the multi-step synthesis of pyrimidine derivatives starting from this compound.

Potential Mechanism of Action for Anticancer Chalcones

This diagram depicts a simplified signaling pathway that can be targeted by anticancer chalcone derivatives.

Conclusion and Future Perspectives

This compound represents a valuable and underexplored starting material in medicinal chemistry. Its synthetic tractability allows for the facile generation of diverse compound libraries, particularly chalcones and their heterocyclic derivatives. While the full potential of this compound-derived compounds is still being uncovered, the established biological activities of related structures provide a strong rationale for their further investigation. Future research should focus on the systematic synthesis and biological evaluation of novel derivatives, elucidation of their specific mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties to develop new therapeutic agents for a range of diseases. The data and protocols presented in this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. Chalcone Derivatives: Role in Anticancer Therapy - ProQuest [proquest.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antifungal activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloronicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloronicotinaldehyde is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its pyridine core, substituted with both a chloro and an aldehyde group, offers versatile reactivity for constructing more complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, a widely recognized method for the formylation of activated aromatic compounds.

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Please consult the Safety Data Sheet (SDS) for each reagent before use. This compound is an irritant and may cause skin, eye, and respiratory irritation[1].

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is based on the general principles of the Vilsmeier-Haack reaction for the synthesis of chloronicotinaldehydes[2]. The specific starting enamide can be synthesized through various standard procedures.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Substituted Enamide | Reagent | Sigma-Aldrich | Starting material |

| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich | Vilsmeier reagent component |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Vilsmeier reagent component & solvent |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | --- | For neutralization |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | --- | For drying |

| Ethyl acetate | HPLC Grade | --- | For extraction |

| Hexane | HPLC Grade | --- | For chromatography |

| Silica gel | 60-120 mesh | --- | For column chromatography |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure:

-

Preparation of the Vilsmeier Reagent:

-

In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-Dimethylformamide (DMF).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve the starting enamide in anhydrous dichloromethane (DCM) in a separate flask.

-

Add the enamide solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat it to reflux (around 40-45°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture over crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

-

Data Summary:

| Starting Material | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| Enamide (1 equiv.) | This compound | 4-6 | 40-45 | 75-85 | >97 (by HPLC) |

Characterization Data:

-

Appearance: Off-white to yellow solid

-

Molecular Formula: C₆H₄ClNO

-

Molecular Weight: 141.56 g/mol [3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this compound is an intermediate and not a final drug, it is a precursor for molecules that can target specific signaling pathways. For instance, a derivative, 4-broMo-6-chloronicotinaldehyde, is an intermediate for FGFR4 inhibitors, which are relevant in cancer therapy[4]. The diagram below illustrates a simplified representation of the FGFR signaling pathway that such inhibitors would target.

Caption: Inhibition of the FGFR4 signaling pathway.

References

Application Note: Purification of 4-Chloronicotinaldehyde by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Chloronicotinaldehyde using silica gel column chromatography. The described methodology is based on established principles for the purification of pyridine derivatives and related aldehydes, offering a robust starting point for achieving high purity of the target compound, a valuable intermediate in pharmaceutical and agrochemical synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its purity is crucial for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] This application note details a protocol for the purification of this compound utilizing a silica gel stationary phase and a gradient elution with a hexane-ethyl acetate mobile phase.

Data Presentation

The following table summarizes the recommended parameters for the column chromatography purification of this compound. These parameters may require optimization based on the specific impurity profile of the crude material.

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of polar organic compounds.[3][4] |

| Mobile Phase | Gradient of 0% to 20% Ethyl Acetate in Hexanes | A gradient elution is often effective for separating compounds with a range of polarities, which is common in crude reaction mixtures.[5] |

| Column Dimensions | Dependent on sample size (e.g., 2-4 cm diameter for 1-5 g of crude material) | The column size should be chosen to allow for adequate separation without excessive solvent usage. |

| Sample Loading | Dry or wet loading | Dry loading is preferred for samples not readily soluble in the initial mobile phase to ensure a narrow starting band. |

| Elution Mode | Flash Chromatography (positive pressure) | Increases the speed and resolution of the separation compared to gravity chromatography. |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) | TLC is used to monitor the progress of the separation and identify fractions containing the desired product.[6] |

| Expected Purity | >95% (product dependent) | Column chromatography is capable of achieving high levels of purity. |

| Expected Yield | 70-90% (process dependent) | Yields are dependent on the efficiency of the separation and the purity of the starting material. |

Experimental Protocols

Materials and Equipment

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Triethylamine (optional, for neutralizing silica)

-

Glass chromatography column

-

Flash chromatography system (or air/nitrogen source with a flow controller)

-

Fraction collector or test tubes

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. This allows for the optimization of the mobile phase for the best separation.

-

Prepare several eluent systems with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30% ethyl acetate).

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved sample onto separate TLC plates.

-

Develop the TLC plates in the different eluent systems.

-

Visualize the plates under a UV lamp (254 nm).

-

The ideal eluent system will show good separation between the this compound spot and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.

Column Preparation (Wet Packing Method)

-